REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].[S:14](=[O:18])(=O)(O)[OH:15]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([Cl:3])(=[O:18])=[O:15])=[CH:10][CH:9]=1)[CH3:7]
|
Name
|
|
Quantity
|
929 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
836 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
599 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice
|
Quantity
|
440 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
69 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to approximately 78° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at approximately 90° C. for an additional three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to approximately 82° C. the reaction mixture
|
Type
|
STIRRING
|
Details
|
After approximately ten minutes of stirring
|
Type
|
CUSTOM
|
Details
|
the mixture separated into two layers
|
Type
|
ADDITION
|
Details
|
The lower layer containing the product
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
ADDITION
|
Details
|
immediately poured onto 500.0 g of ice and 3500.0 ml of ice water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After approximately twenty minutes of stirring
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 1400 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |